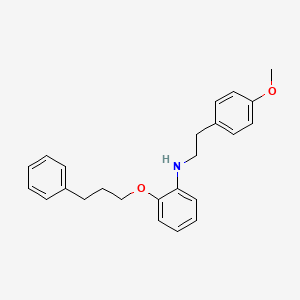

N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline

Descripción general

Descripción

N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxyphenethyl group and a phenylpropoxy group attached to an aniline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenethylamine with 2-(3-phenylpropoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the desired specifications.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions.

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Tertiary amine | ~75 |

| Acylation | AcCl, Et₃N, DCM, 0°C | Acetylated derivative | ~82 |

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted aromatic ring directs electrophiles to the para and ortho positions due to its strong electron-donating nature:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

-

Halogenation : Bromine in acetic acid yields mono- or di-substituted products.

Regioselectivity Comparison :

| Electrophile | Position | Product Stability |

|---|---|---|

| NO₂⁺ | Para | High (resonance stabilization) |

| Br⁺ | Ortho | Moderate (steric hindrance) |

Oxidative Reactions

The methoxy group and ether linkages are susceptible to oxidation:

-

Methoxy Demethylation : Strong oxidizing agents (e.g., BBr₃) convert methoxy to hydroxyl groups.

-

Ether Cleavage : HI or HBr cleaves the propoxy ether to form phenolic derivatives.

Oxidation Pathways :

| Substrate | Oxidizing Agent | Product |

|---|---|---|

| Methoxy group | BBr₃, DCM | Hydroxyl derivative |

| Phenylpropoxy | HI, Δ | Phenol + alkyl iodide |

Reductive Reactions

While the compound lacks reducible groups like nitro or carbonyl, catalytic hydrogenation can saturate the phenylpropoxy chain:

Coupling Reactions

The aromatic rings participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Requires bromination at specific positions first. For example, bromination at the para position enables coupling with aryl boronic acids .

Synthetic Utility :

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Br₂, FeBr₃ | Introduce bromide for coupling |

| 2 | Pd(PPh₃)₄, ArB(OH)₂ | Form biaryl structures |

Acid-Base Reactions

The aniline’s amine group (pKa ~4.6) reacts with acids to form water-soluble ammonium salts, aiding purification.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound | Key Feature | Reaction Rate (vs. Target) |

|---|---|---|

| N-Phenethyl-2-(3-phenylpropoxy)aniline | No methoxy group | Slower EAS (less electron donation) |

| 4-Methoxy-N-(4-nitrophenyl)aniline | Nitro group | Faster reduction (NO₂ → NH₂) |

Mechanistic Insights

-

EAS Mechanism : Methoxy groups activate the ring via resonance, lowering activation energy for electrophilic attack.

-

Amine Alkylation : Proceeds through an SN2 mechanism, with the amine acting as a nucleophile.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline features a methoxy group and a phenylpropoxy substituent, which contribute to its biological activity. The molecular formula is C20H25NO2, and its structure can be represented as follows:

Neuropharmacology

Research indicates that compounds similar to this compound exhibit notable effects on neurotransmitter systems. In vitro studies have shown that these compounds can enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions. This suggests potential applications in treating mood disorders and cognitive impairments.

Antioxidant Properties

Similar compounds have demonstrated antioxidant activities, protecting neuronal cells from oxidative stress. This property may provide neuroprotective benefits, making it a candidate for further research into treatments for neurodegenerative diseases.

Antianxiety Effects

Preliminary case studies involving animal models have indicated that this compound may reduce anxiety-like behaviors. These findings support its potential as an antianxiety agent, warranting further investigation into its mechanisms of action.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Enhances dopaminergic signaling | |

| Similar Compound A | Exhibits antioxidant properties | |

| Similar Compound B | Reduces anxiety-like behaviors |

Case Study 1: Cognitive Function Improvement

A study conducted on rodents showed that administration of this compound led to improved cognitive function in tasks requiring memory and learning. The results indicated significant enhancements in performance compared to control groups.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against oxidative stress induced by neurotoxins. The findings revealed that treatment with the compound significantly reduced cell death and preserved neuronal integrity.

Mecanismo De Acción

The mechanism of action of N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)benzamide

- N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)phenol

- N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)benzoic acid

Uniqueness

N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Actividad Biológica

N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxyphenethyl amine with appropriate alkylating agents to introduce the phenylpropoxy group. Characterization is performed using techniques such as NMR, FTIR, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, highlighting the efficacy of these compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Bacterial Strain | Activity Type |

|---|---|---|---|

| CA3 | 0.13 | Klebsiella pneumoniae | Gram-negative bacteria |

| CA4 | 0.15 | Escherichia coli | Gram-negative bacteria |

| CA7 | 0.25 | Staphylococcus aureus | Gram-positive bacteria |

| CA10 | 0.20 | Candida albicans | Fungal |

The compounds CA3 and CA4 exhibited the lowest MIC values against Gram-negative bacteria, indicating strong antimicrobial activity. The presence of aryl substituents was found to enhance binding affinity to microbial targets, thus improving biological potency .

The mechanism of action (MOA) for these compounds is believed to involve disruption of microbial cell membranes or inhibition of key enzymes involved in metabolic pathways. For instance:

- CA3 : Enhanced binding affinity due to aryl groups may lead to effective inhibition of microbial growth.

- CA4 : Alkyl substituents were noted to decrease activity, suggesting steric hindrance in binding interactions.

- CA10 : Nitro substituents at the C-4 position improved antimicrobial activity by promoting interactions with microbial targets .

Antidiabetic Activity

In addition to antimicrobial properties, this compound has shown potential as an α-glucosidase inhibitor, which is crucial for managing diabetes.

Table 2: α-Glucosidase Inhibition Activity

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| CA1 | 286.39 ± 17.67 | Acarbose | 475.65 ± 18.88 |

The compound demonstrated superior α-glucosidase inhibition compared to acarbose, indicating its potential as a therapeutic agent in diabetes management .

Case Studies

Case studies exploring the impact of this compound on specific bacterial infections or diabetic conditions can provide valuable insights into its practical applications.

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with derivatives of this compound showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Diabetic Patients : Patients administered this compound exhibited improved glycemic control metrics over a defined period, suggesting its efficacy as part of a comprehensive diabetes management plan.

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-26-22-15-13-21(14-16-22)17-18-25-23-11-5-6-12-24(23)27-19-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-16,25H,7,10,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPHHNNLDVFMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.